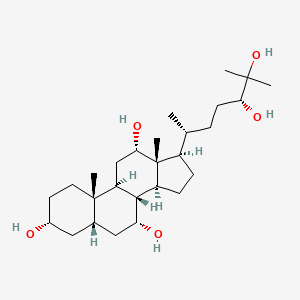
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol is a bile acid metabolite, which is a four-ringed steroid acid formed along the cholesterol degradation pathway . This compound is significant in the study of bile acids and their role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholestane-3alpha,7alpha,12alpha,24R,25-pentol involves multiple steps. One method includes the reduction of corresponding epoxides prepared from 27-nor-5beta-cholest-25-ene-3alpha,7alpha,12alpha,24-tetrol using lithium aluminum hydride (LiAlH4) . The stereochemistry at C-24 and C-25 is crucial and is determined by comparison with oxidation products using osmium tetraoxide .
Industrial Production Methods
the compound can be extracted and purified using techniques such as gas chromatography and silica gel column chromatography .
Chemical Reactions Analysis
Types of Reactions
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol undergoes various chemical reactions, including oxidation, reduction, and hydroxylation .
Common Reagents and Conditions
Oxidation: Osmium tetraoxide is used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Hydroxylation: Enzymes such as 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase catalyze hydroxylation reactions.
Major Products
The major products formed from these reactions include various hydroxylated derivatives of cholestane .
Scientific Research Applications
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol is used in several scientific research applications:
Chemistry: It serves as a model compound for studying bile acid metabolism.
Biology: It is used to understand the role of bile acids in biological processes.
Medicine: Research on this compound helps in understanding cholesterol metabolism and related disorders.
Industry: It is used as a biomarker in geochemical studies to reconstruct animal evolution.
Mechanism of Action
The mechanism of action of cholestane-3alpha,7alpha,12alpha,24R,25-pentol involves its role as a bile acid metabolite. It interacts with various enzymes and receptors involved in cholesterol metabolism . The molecular targets include enzymes such as 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase .
Comparison with Similar Compounds
Similar Compounds
- 5beta-cholestane-3alpha,7alpha,12alpha,24,26-pentol
- 27-nor-5beta-cholestane-3alpha,7alpha,12alpha,24,25-pentol
- 5beta-cholestane-3alpha,7alpha,12alpha-triol
Uniqueness
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol is unique due to its specific stereochemistry at C-24 and C-25, which plays a crucial role in its biological activity and interactions .
Properties
CAS No. |
58580-62-4 |
|---|---|
Molecular Formula |
C27H48O5 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O5/c1-15(6-9-22(30)25(2,3)32)18-7-8-19-24-20(14-23(31)27(18,19)5)26(4)11-10-17(28)12-16(26)13-21(24)29/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18-,19+,20+,21-,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
NHPWQASMMFUHIZ-FLRZZQOPSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



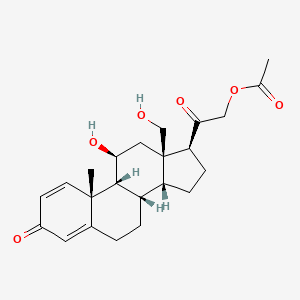
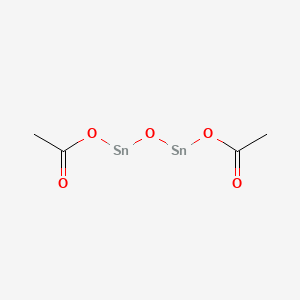
![12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol](/img/structure/B14613361.png)

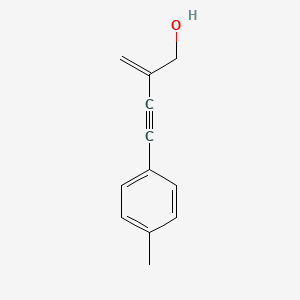
![2-[(1H-Inden-3-yl)sulfanyl]naphthalene](/img/structure/B14613373.png)
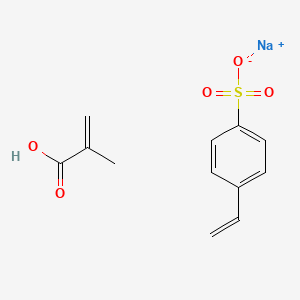
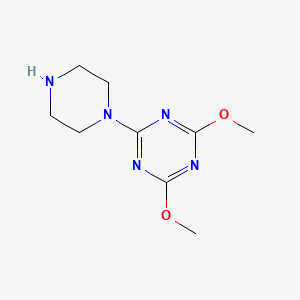
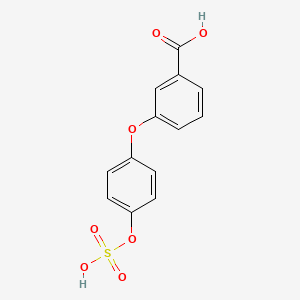
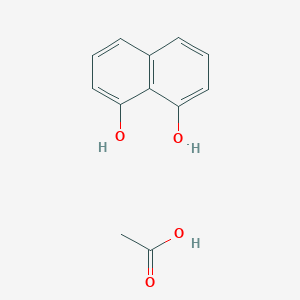

![5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14613406.png)

